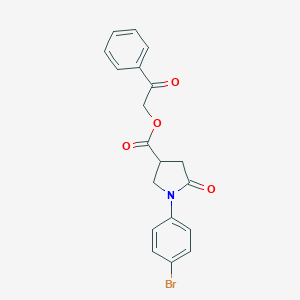![molecular formula C18H15N3O B271382 N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea, commonly known as QPU-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, drug discovery, and neurodegenerative diseases. QPU-1 is a small molecule that has a unique structure, making it a promising candidate for developing new drugs. In
Wirkmechanismus
The mechanism of action of QPU-1 involves the inhibition of DNA binding activity of transcription factors. Transcription factors are proteins that bind to specific DNA sequences and regulate gene expression. QPU-1 binds to the DNA binding domain of transcription factors and prevents them from binding to DNA, thereby inhibiting gene expression.
Biochemical and Physiological Effects
QPU-1 has been shown to have several biochemical and physiological effects. QPU-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. QPU-1 has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of QPU-1 is its unique structure, which makes it a promising candidate for developing new drugs. QPU-1 has also been shown to have good solubility and stability, making it a viable option for large-scale production. One of the limitations of QPU-1 is its low bioavailability, which limits its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for QPU-1 research. One of the significant areas of research is developing new derivatives of QPU-1 that have improved pharmacokinetic properties and enhanced efficacy. Another area of research is investigating the potential of QPU-1 as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. QPU-1 has also been shown to have potential applications in drug delivery systems, and further research in this area could lead to the development of new drug delivery systems that are more effective and efficient.
Synthesemethoden
The synthesis of QPU-1 is a multi-step process that involves the reaction of 4-quinolinecarboxaldehyde with phenylboronic acid and subsequent coupling with N-(2-bromoethyl)benzamide. The final step involves the reaction of the intermediate product with urea to obtain QPU-1. The synthesis method has been optimized, and the yield of QPU-1 has been improved significantly, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
QPU-1 has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research includes cancer treatment. QPU-1 has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and prostate cancer. QPU-1 works by inhibiting the DNA binding activity of transcription factors, which are essential for cancer cell growth and survival.
Another area of research where QPU-1 has shown promise is drug discovery. QPU-1 has been used as a lead compound for developing new drugs that target various diseases. QPU-1 has been used as a template for designing new compounds that have improved pharmacokinetic properties and enhanced efficacy.
Eigenschaften
Produktname |
N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea |
|---|---|
Molekularformel |
C18H15N3O |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
[4-[(E)-2-quinolin-4-ylethenyl]phenyl]urea |
InChI |
InChI=1S/C18H15N3O/c19-18(22)21-15-9-6-13(7-10-15)5-8-14-11-12-20-17-4-2-1-3-16(14)17/h1-12H,(H3,19,21,22)/b8-5+ |
InChI-Schlüssel |
UKYWSEGWWZMQDV-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)NC(=O)N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)NC(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)


![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)


